REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[CH3:12][NH2:13]>C1COCC1>[CH3:12][NH:13][S:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
was stirred at room temp. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temp.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was separated between EtOAc (25 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back-extracted with EtOAc (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were sequentially washed with water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated NaCl solution (25 mL), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C1=CC(=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |